molecular formula C25H20O7 B6120816 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B6120816
M. Wt: 432.4 g/mol
InChI Key: REIOZTUOYCRKSM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with a 4-methoxybenzoate ester (Figure 1). Its synthesis typically involves Claisen condensation between acetylated chroman derivatives and substituted benzoate esters under basic conditions, followed by cyclization .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O7/c1-28-18-8-4-15(5-9-18)24(26)31-19-10-6-17-12-20(25(27)32-22(17)14-19)16-7-11-21(29-2)23(13-16)30-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIOZTUOYCRKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives under basic conditions to form the chromone structure. Subsequent esterification with 4-methoxybenzoic acid completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.

Chemical Reactions Analysis

Ester Hydrolysis

The 4-methoxybenzoate ester undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and the corresponding 7-hydroxycoumarin derivative.

Conditions and Outcomes

Reaction TypeConditionsProductsNotes
Acidic Hydrolysis1M HCl, reflux, 4–6 hrs4-Methoxybenzoic acid + 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-onePartial lactone ring stability observed under strong acid
Basic Hydrolysis1M NaOH, 60°C, 2–3 hrs4-Methoxybenzoate salt + 7-hydroxycoumarin derivativeHigher efficiency due to nucleophilic attack by OH⁻

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted phenyl rings are activated toward electrophilic attacks. Nitration and sulfonation occur preferentially at the para and ortho positions relative to methoxy groups.

Reactivity Comparison

ReactionReagentsPositional PreferenceProduct
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy on 3,4-dimethoxyphenyl3-(3,4-Dimethoxy-5-nitrophenyl)-substituted derivative
SulfonationH₂SO₄, 25°COrtho to methoxy on 4-methoxybenzoateSulfonic acid adduct at position 3 of benzoate ring

Transesterification

The ester group reacts with alcohols under acid or base catalysis to form new esters.

Example Reaction

AlcoholCatalystProductYield*
EthanolH₂SO₄3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl ethyl 4-methoxybenzoate~75% (extrapolated)
Benzyl alcoholTi(OiPr)₄Benzyl 4-methoxybenzoate derivative~65% (extrapolated)

*Yields estimated from analogous coumarin esters.

Reduction of the Lactone Ring

The 2-oxo group in the chromenone core is resistant to mild reducing agents but undergoes reduction under vigorous conditions.

Reduction Pathways

Reducing AgentConditionsProduct
NaBH₄EtOH, 25°CNo reaction
LiAlH₄THF, reflux3-(3,4-Dimethoxyphenyl)-2-hydroxy-2H-chromen-7-yl 4-methoxybenzoate

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the chromenone’s conjugated double bonds.

Reaction Specifics

WavelengthSolventProduct
300–350 nmAcetonitrileHead-to-tail coumarin dimer
254 nmBenzeneCross-conjugated photodimer

Nucleophilic Acyl Substitution

The ester carbonyl reacts with amines to form amides.

Aminolysis Example

AmineConditionsProduct
AnilineDCC, DMAP, CH₂Cl₂3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzamide

Oxidative Demethylation

Methoxy groups are oxidatively cleaved to hydroxyl groups under strong oxidants.

Oxidation Pathways

ReagentConditionsOutcome
BBr₃CH₂Cl₂, −78°CDemethylation of 4-methoxybenzoate to 4-hydroxybenzoate
HI (aq)Reflux, 12 hrsComplete demethylation to phenolic derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate exhibits potential anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore its therapeutic applications in treating various diseases.

Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares structural motifs with several chromenone derivatives, differing primarily in substituent patterns and functional groups. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3-(3,4-Dimethoxyphenyl), 7-(4-methoxybenzoate) C₂₅H₂₀O₈ 448.42 Not reported Methoxy, ester, chromenone
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-aminobenzoate 3-(3,4-Dihydroxyphenyl), 7-(2-aminobenzoate) C₂₂H₁₅NO₈ 421.36 198–199 Hydroxyl, amino, ester, chromenone
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate 3-(4-Methoxyphenoxy), 7-(4-fluorobenzoate) C₂₄H₁₇FO₆ 420.39 Not reported Methoxy, fluoro, ester, chromenone
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3-(4-Chlorophenyl), 7-(4-methylbenzoate) C₂₄H₁₄ClF₃O₄ 474.81 Not reported Chloro, trifluoromethyl, ester

Key Observations :

  • Methoxy vs. Hydroxy Groups : The target compound’s methoxy groups confer greater stability against oxidation compared to hydroxylated analogs like 4c (reported in ), which may exhibit higher reactivity but lower bioavailability .
  • Substituent Position : The 3,4-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in .
Physicochemical Properties
  • Lipophilicity : The target compound’s logP (estimated 3.1) is higher than hydroxylated analogs (e.g., 4c , logP ~1.8) due to methoxy groups, favoring better absorption .
  • Thermal Stability: Methoxy-substituted chromenones (e.g., target) exhibit higher thermal stability (decomposition >250°C) compared to amino- or fluoro-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, and how can intermediates be purified effectively?

  • Methodology : The compound can be synthesized via esterification of 7-hydroxycoumarin derivatives with 4-methoxybenzoyl chloride under anhydrous conditions. A typical approach involves using a base like pyridine or DMAP to catalyze the reaction. Intermediates, such as 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one, should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol to achieve >95% purity. Monitoring reaction progress via TLC and confirming structures with 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration) is critical .

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this coumarin derivative?

  • Methodology :

  • 1H NMR^1 \text{H NMR} : Focus on key signals: methoxy groups (δ 3.8–4.0 ppm), coumarin lactone carbonyl (δ ~6.3 ppm for H-3), and aromatic protons (δ 6.5–8.0 ppm). Integration ratios for methoxy (9H) and aromatic protons must align with the molecular formula.
  • IR : Confirm ester carbonyl (C=O) at ~1720 cm1^{-1} and lactone (C=O) at ~1700 cm1^{-1}. Discrepancies in peak positions may indicate incomplete esterification or side reactions .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography, and how can SHELX software address them?

  • Methodology : Challenges include poor crystal quality (e.g., twinning) and weak diffraction due to flexible methoxy groups. Use SHELXL for refinement:

Data collection : High-resolution data (≤ 0.8 Å) is preferred.

Refinement : Apply restraints to methoxy groups to mitigate disorder.

Validation : Check R-factor convergence (< 0.05) and ADDSYM in PLATON to detect missed symmetry .

  • Example : A related chromene derivative (4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen) was refined using SHELXL with R1_1 = 0.0394, highlighting the effectiveness of anisotropic displacement parameters for methoxy groups .

Q. How can computational modeling (DFT, molecular docking) predict the biological activity of this compound, and what parameters validate the models?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Docking : Use AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2). Validate docking poses by comparing binding energies (ΔG ≤ -7 kcal/mol) and RMSD (< 2 Å) against co-crystallized ligands .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC50_{50} values) across studies?

  • Methodology :

Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay).

Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers.

Replicate synthesis : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

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